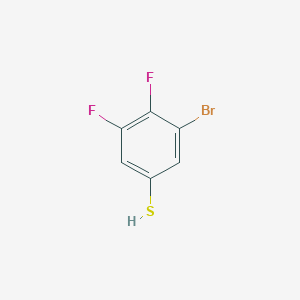![molecular formula C17H19NO2 B12860461 tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
tert-Butyl [1,1'-biphenyl]-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a biphenyl structure through a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, tert-butyl bis(4-bromophenyl)carbamate is reacted with (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . The reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of tert-butyl [1,1’-biphenyl]-4-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.
科学的研究の応用
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate has several scientific research applications:
作用機序
The mechanism of action of tert-butyl [1,1’-biphenyl]-4-ylcarbamate involves its interaction with molecular targets through its carbamate and biphenyl moieties. The carbamate group can form hydrogen bonds and interact with enzymes, while the biphenyl structure can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: This compound has a similar biphenyl structure but lacks the carbamate group.
tert-Butyl [1,1’-biphenyl]-4-ylamine: Similar structure with an amine group instead of a carbamate.
tert-Butyl [1,1’-biphenyl]-4-ylmethanol: Contains a hydroxyl group in place of the carbamate.
Uniqueness
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate is unique due to its carbamate linkage, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and materials science.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
tert-butyl N-(4-phenylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |
InChIキー |
WGPNLOGKNLMCNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)

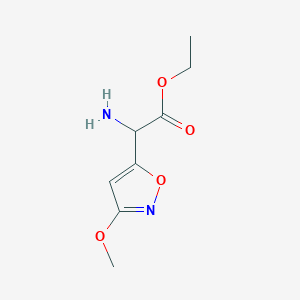
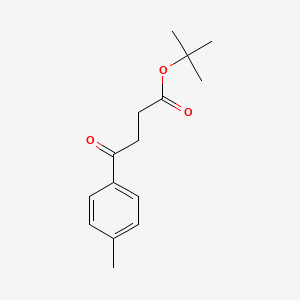
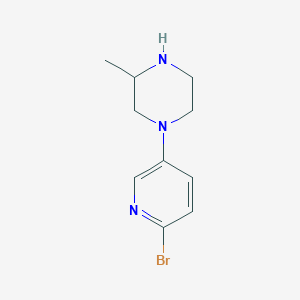
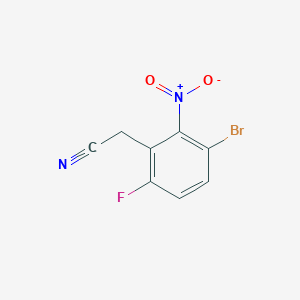
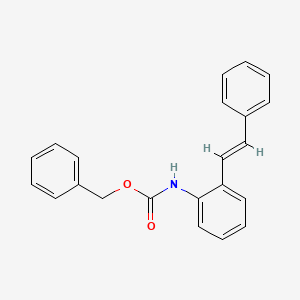
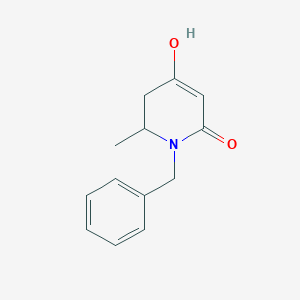
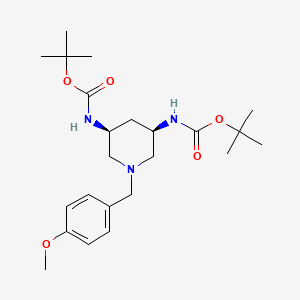

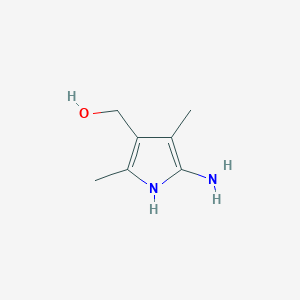
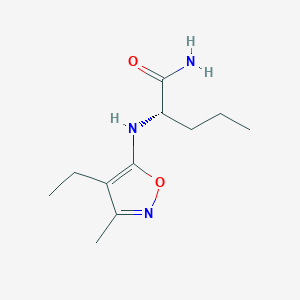
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
